
Asenapine-13C,d3
説明
Asenapine-13C,d3 is a chemically modified version of asenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
作用機序
Target of Action
Asenapine-13C,d3, also known as Asenapine 13C,d3, is an atypical antipsychotic that primarily targets a range of receptors in the brain . These include:
- Serotonin receptors (5-HT receptors) : Asenapine has a high affinity for these receptors, particularly 5-HT2A .
- Dopamine receptors (D2) : Asenapine also shows strong antagonism at these receptors .
- Adrenoceptors : Asenapine interacts with these receptors as well .
- Histamine receptors : Asenapine has antagonist activity at these receptors .
These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
This compound acts as an antagonist at its target receptors, meaning it binds to these receptors and inhibits their activity . This antagonism at the serotonin and dopamine receptors has been shown to enhance the efflux of dopamine (DA) and acetylcholine (Ach) in rat brains . The interaction of Asenapine with its targets leads to changes in neurotransmitter levels and activity in the brain, which can help to alleviate symptoms of disorders like schizophrenia and bipolar disorder .
Biochemical Pathways
The exact biochemical pathways affected by this compound are complex and involve multiple neurotransmitter systems. By acting as an antagonist at serotonin, dopamine, adrenoceptors, and histamine receptors, this compound can influence a variety of neural pathways and their downstream effects . .
Pharmacokinetics
This compound is subject to extensive first-pass metabolism, which is why it is administered in sublingual and transdermal formulations . This means that the compound is rapidly metabolized in the liver before it can reach systemic circulation when taken orally . The sublingual and transdermal routes bypass this first-pass metabolism, improving the bioavailability of the drug .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at various receptors. For example, it has been shown to increase D1-like binding in certain areas of the brain . It also increases D2 binding in the medial prefrontal cortex and hippocampus . These changes in receptor binding can alter neurotransmitter activity and ultimately influence behavior and cognition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can significantly impact the drug’s bioavailability due to the extensive first-pass metabolism . Additionally, individual patient factors such as age, liver function, and concurrent medications can also affect the pharmacokinetics and pharmacodynamics of this compound .
生化学分析
Biochemical Properties
Asenapine 13C,d3, like its parent compound Asenapine, is an antagonist of serotonin (5-HT) receptors and dopamine (D2, D3, D4) receptors . It has high affinity for these receptors, with Ki values of 0.03-4.0 nM for 5-HT and 1.3, 0.42, 1.1 nM for dopamine receptors . This means that Asenapine 13C,d3 can bind to these receptors and block their activity, thereby influencing biochemical reactions involving these receptors.
Cellular Effects
Asenapine 13C,d3, through its interaction with serotonin and dopamine receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways mediated by these receptors, potentially altering gene expression and cellular metabolism . The specific effects of Asenapine 13C,d3 on different types of cells and cellular processes would depend on the expression and activity of these receptors in the cells.
Molecular Mechanism
The molecular mechanism of action of Asenapine 13C,d3 involves binding interactions with serotonin and dopamine receptors . By acting as an antagonist, it can inhibit the activation of these receptors, thereby affecting downstream signaling pathways. This can lead to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of Asenapine 13C,d3 at different dosages in animal models have not been extensively studied. It is known that Asenapine, the parent compound, can induce a dose-dependent suppression of conditioned avoidance response in rats .
Metabolic Pathways
Asenapine 13C,d3 is likely to be involved in similar metabolic pathways as Asenapine. Asenapine is metabolized hepatically by direct glucuronidation by the enzyme UGT1A4 and through oxidative metabolism by cytochrome P450 isoenzymes, particularly CYP1A2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Asenapine-13C,d3 involves the incorporation of carbon-13 and deuterium into the asenapine molecule. This process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the asenapine structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the compound .
化学反応の分析
Types of Reactions: Asenapine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
科学的研究の応用
Pharmacokinetic Studies
Asenapine-13C,d3 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It is crucial for accurately quantifying asenapine levels in biological matrices, such as human plasma, particularly in the presence of its metabolites.
Key Findings:
- A study developed a sensitive LC-MS/MS method to determine asenapine concentrations, achieving limits of detection at 0.0025 ng/mL and limits of quantification at 0.050 ng/mL using this compound as an internal standard .
- The method demonstrated high precision and recovery rates, making it suitable for bioequivalence studies involving asenapine formulations .
Bioequivalence Studies
The compound has been instrumental in bioequivalence studies that assess the pharmacokinetics of different formulations of asenapine. These studies are essential for regulatory approvals and ensuring therapeutic equivalence between generic and branded medications.
Case Study:
- A bioequivalence study involving healthy Indian subjects used this compound to quantify plasma levels of asenapine after administering a 10 mg sublingual tablet formulation. The study confirmed that the new formulation met regulatory standards for bioequivalence .
Clinical Efficacy Research
This compound is also relevant in clinical trials assessing the efficacy of asenapine in treating psychiatric disorders such as schizophrenia and bipolar disorder. Its use allows researchers to trace and understand the pharmacodynamics of the drug more effectively.
Clinical Insights:
- In clinical trials, asenapine has shown significant efficacy in reducing symptoms associated with schizophrenia and manic episodes in bipolar disorder. For instance, significant reductions in Positive and Negative Syndrome Scale (PANSS) scores were observed, indicating effective symptom management .
- This compound facilitates understanding the relationship between drug concentration and therapeutic outcomes, providing insights into optimal dosing strategies for patients .
Metabolic Studies
The compound aids in studying the metabolism of asenapine, allowing researchers to identify metabolic pathways and potential drug interactions.
Research Findings:
- Asenapine undergoes extensive metabolism, primarily through glucuronidation and demethylation. Using stable isotope-labeled compounds like this compound helps elucidate these metabolic pathways more accurately .
- Studies have indicated that metabolic profiling can reveal individual variations in drug metabolism, which is crucial for personalized medicine approaches .
Safety and Tolerability Assessments
Research involving this compound also contributes to safety evaluations by monitoring adverse effects associated with asenapine treatment.
Safety Profile:
類似化合物との比較
Similar Compounds: Similar compounds to Asenapine-13C,d3 include other labeled antipsychotic drugs, such as risperidone-13C,d3 and olanzapine-13C,d3. These compounds are also labeled with isotopes and used in pharmacokinetic and drug metabolism studies .
Uniqueness: What sets this compound apart from other similar compounds is its specific labeling with carbon-13 and deuterium, which provides unique advantages in tracking and studying the compound in biological systems. Additionally, its strong affinity for multiple neurotransmitter receptors makes it a valuable tool in understanding the complex mechanisms underlying psychiatric disorders .
生物活性
Asenapine-13C,d3 is a stable isotope-labeled analog of asenapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. The isotopic labeling allows for precise tracking of the compound's behavior in biological systems, making it a valuable tool in pharmacokinetic studies and metabolic research. This article delves into the biological activity of this compound, highlighting its receptor interactions, pharmacological profile, and relevant case studies.
Pharmacological Profile
This compound exhibits biological activity similar to that of asenapine. It acts primarily as an antagonist at various neurotransmitter receptors, which include:
- Dopamine Receptors : High affinity for D2 receptors (K_i = 0.42-1.45 nM).
- Serotonin Receptors : Significant binding to multiple serotonin receptor subtypes (K_i = 0.03-3.98 nM for 5-HT1A, 5-HT2A, etc.).
- Adrenergic and Histamine Receptors : Antagonistic activity at α-adrenergic and histamine receptors.
These interactions modulate neurotransmitter activity in the brain, essential for managing conditions like schizophrenia and bipolar disorder .
This compound inhibits neuron firing induced by agonists at the 5-HT2A and dopamine D2 receptors. This inhibition is crucial for evaluating both therapeutic effects and potential side effects when used in clinical settings .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit neurotransmitter-induced neuron firing. This property is vital for assessing its pharmacological efficacy and safety profile in psychiatric disorders .
Clinical Trials
Several clinical trials have investigated the safety and efficacy of asenapine (including its isotopic variant) in various populations:
- Adolescents with Schizophrenia :
-
Bipolar Disorder :
- Case studies have reported successful outcomes using asenapine in treatment-resistant bipolar disorder patients, demonstrating rapid mood stabilization without significant side effects .
- The sublingual administration route was highlighted for its rapid absorption and effectiveness in acute situations.
Case Study 1: Treatment-Resistant Bipolar Disorder
A patient with severe manic symptoms unresponsive to traditional treatments was administered sublingual asenapine (10 mg/day). Within ten days, notable improvements were observed in mood stabilization and reduction of psychomotor agitation without significant adverse effects .
Case Study 2: Augmentation Therapy
Another case involved a patient treated with valproate who was augmented with asenapine (20 mg/day). The patient exhibited rapid improvement in symptoms over three weeks, ultimately leading to long-term stability on a reduced dose of asenapine .
Data Summary Table
Study Type | Population | Dosage | Outcome | Side Effects |
---|---|---|---|---|
Clinical Trial | Adolescents with Schizophrenia | 2.5 mg & 5 mg BID | Improved CGI-Severity scores | Weight gain, sedation |
Case Study | Treatment-resistant BD patients | 10 mg/day | Rapid mood stabilization | Minimal adverse effects |
Case Study | Augmentation therapy | 20 mg/day | Significant symptom improvement | Initial hypotension |
特性
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-LBPJCRQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。